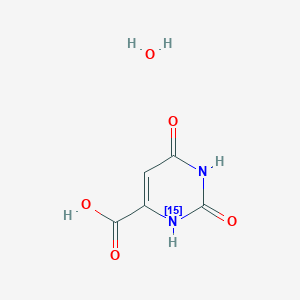

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate is a specialized form of orotic acid, a naturally occurring heterocyclic compound. This compound is enriched with the stable isotope nitrogen-15, making it a valuable tool in scientific research. Orotic acid itself is a precursor in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate typically involves the incorporation of nitrogen-15 into the orotic acid molecule. This can be achieved through synthetic routes that utilize nitrogen-15 labeled reagents. The process generally includes the following steps:

Synthesis of Nitrogen-15 Labeled Uracil: The initial step involves the synthesis of uracil labeled with nitrogen-15.

Conversion to Orotic Acid: The labeled uracil is then converted to orotic acid through a series of chemical reactions, including oxidation and carboxylation.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including:

Oxidation: Conversion to orotidine-5’-monophosphate (OMP) in the presence of oxidizing agents.

Reduction: Reduction reactions can convert orotic acid derivatives to dihydroorotate.

Substitution: Nucleophilic substitution reactions involving the carboxyl group

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Orotidine-5’-monophosphate (OMP): A key intermediate in pyrimidine biosynthesis.

Dihydroorotate: An intermediate in the reduction pathway

Aplicaciones Científicas De Investigación

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and metabolic pathways.

Biology: Investigates the biosynthesis of pyrimidine nucleotides and their role in cellular processes.

Medicine: Studies the effects of orotic acid on liver function and its potential therapeutic uses in treating liver disorders.

Industry: Utilized in the production of labeled compounds for research and development .

Mecanismo De Acción

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate exerts its effects primarily through its role in the biosynthesis of pyrimidine nucleotides. The compound is converted to orotidine-5’-monophosphate (OMP) by the enzyme dihydroorotate dehydrogenase. OMP is then further converted to uridine monophosphate (UMP), which is a precursor for the synthesis of other pyrimidine nucleotides. These nucleotides are essential for DNA and RNA synthesis, making orotic acid crucial for cell growth and division .

Comparación Con Compuestos Similares

Orotic Acid-13C,15N2 Monohydrate: Another isotopically labeled form of orotic acid, enriched with both carbon-13 and nitrogen-15.

6-Carboxyuracil: A precursor in the biosynthesis of pyrimidine nucleotides, similar to orotic acid

Uniqueness: 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate is unique due to its specific isotopic labeling with nitrogen-15, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the fate of nitrogen atoms in biochemical pathways is crucial .

Actividad Biológica

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate, also known as a nitrogen-15 labeled derivative of orotic acid, is a heterocyclic compound that plays a significant role in biological systems, particularly in the biosynthesis of pyrimidine nucleotides. This compound is utilized in various research applications due to its isotopic labeling, which aids in tracing metabolic pathways and understanding biochemical processes.

- IUPAC Name: this compound

- Molecular Formula: C5H4N2O4·H2O

- CAS Number: 1229646-87-0

- Molecular Weight: 156.096 g/mol

Biological Significance

The biological activity of this compound primarily revolves around its role as a precursor in the synthesis of nucleotides, which are essential for DNA and RNA formation. The compound's nitrogen-15 isotope labeling allows researchers to track nitrogen atoms through various metabolic pathways, providing insights into nucleic acid metabolism and cellular functions.

The compound acts by integrating into the nucleotide synthesis pathway. Specifically, it can be converted into orotidine monophosphate (OMP), which is a crucial intermediate in the biosynthesis of pyrimidine nucleotides. This conversion is facilitated by enzymes involved in nucleotide metabolism.

Research Applications

The compound has been applied in various fields of research:

- Metabolic Studies : Used as a tracer in studies investigating the metabolism of pyrimidines.

- Cancer Research : Investigated for its potential role in inhibiting cell proliferation by disrupting nucleotide synthesis.

- Liver Function Studies : Examined for its effects on liver metabolism and potential therapeutic roles in liver disorders.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Nucleotide Synthesis : A study demonstrated that the incorporation of this compound into cultured cells allowed researchers to trace the incorporation of nitrogen into nucleotides, revealing insights into how cells regulate nucleotide pools under various physiological conditions.

- Cancer Cell Proliferation : Research indicated that derivatives of orotic acid could inhibit the growth of certain cancer cell lines by interfering with nucleotide synthesis pathways. This suggests potential therapeutic applications for compounds like this compound in oncology .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

| Compound Name | Isotope Labeling | Role in Nucleotide Synthesis | Unique Features |

|---|---|---|---|

| 2,4-Dioxo-(115N)1H-Pyrimidine-6-Carboxylic Acid; Hydrate | Nitrogen-15 | Precursor to OMP | Stable isotope labeling for metabolic tracking |

| Orotic Acid | None | Precursor to UMP | Naturally occurring without isotopic labeling |

| 6-Carboxyuracil | Carbon-13 | Precursor to UMP | Labeled with carbon for specific tracking studies |

Propiedades

IUPAC Name |

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUZGLGRBBHYFZ-NWZHYJCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([15NH]C(=O)NC1=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.